
3-Hydroxy-2,3-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,3-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of hexanoic acid, featuring hydroxyl and methyl groups on the carbon chain. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of α-amino-β-keto esters using chiral catalysts. This method provides high diastereo- and enantioselectivity, resulting in the desired product with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-2,3-dimethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,3-dimethylhexanol.
Substitution: Formation of 3-chloro-2,3-dimethylhexanoic acid.
Scientific Research Applications
3-Hydroxy-2,3-dimethylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,2-dimethylhexanoic acid
- 3-Hydroxy-5,5-dimethylhexanoic acid
- 2,3-Dimethylhexanoic acid
Uniqueness
3-Hydroxy-2,3-dimethylhexanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-5-8(3,11)6(2)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
BWXXPBBQEXIVHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



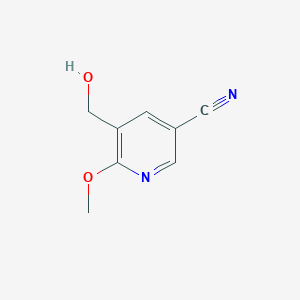
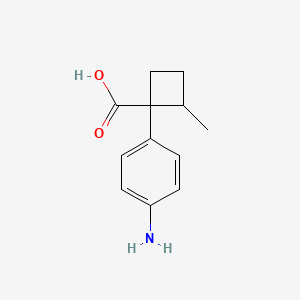
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
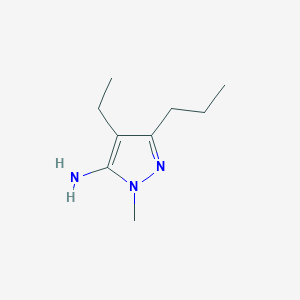
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)
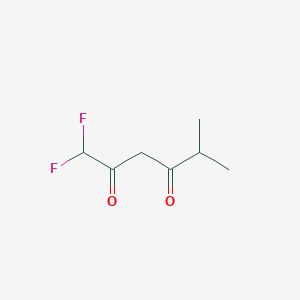
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)

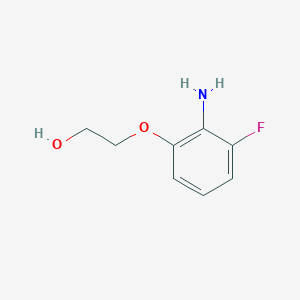
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13073169.png)

